12-Nitronaphtho[2,3-b]indolizine-6,11-dione
Description
12-Nitronaphtho[2,3-b]indolizine-6,11-dione is a complex organic compound belonging to the naphthoquinone family
Properties
IUPAC Name |
12-nitronaphtho[2,3-b]indolizine-6,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-15-9-5-1-2-6-10(9)16(20)14-12(15)13(18(21)22)11-7-3-4-8-17(11)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWRXXYAXBCNQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N4C=CC=CC4=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Nitronaphtho[2,3-b]indolizine-6,11-dione typically involves a one-pot multicomponent reaction[_{{{CITATION{{{1{Synthesis, Characterization and Photophysical Properties of Naphtho[2,3 ...](https://link.springer.com/article/10.1007/s10895-015-1687-x). This reaction usually includes naphthoquinone, indandione, and pyridine derivatives as starting materials[{{{CITATION{{{_1{Synthesis, Characterization and Photophysical Properties of Naphtho2,3 .... The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using larger reactors, and implementing purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 12-Nitronaphtho[2,3-b]indolizine-6,11-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis, Characterization and Photophysical Properties of Naphtho2,3 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to introduce different substituents onto the compound.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation can produce quinone derivatives, while reduction can yield hydroquinone derivatives.
Scientific Research Applications
Chemistry: In chemistry, 12-Nitronaphtho[2,3-b]indolizine-6,11-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of cellular processes. Its fluorescent properties make it useful as a molecular probe for imaging and tracking biological molecules.
Medicine: In medicine, this compound may be explored for its therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which 12-Nitronaphtho[2,3-b]indolizine-6,11-dione exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific proteins or enzymes, altering their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Naphthoquinone derivatives
Indolizine derivatives
Quinone-based fluorophores
Uniqueness: 12-Nitronaphtho[2,3-b]indolizine-6,11-dione stands out due to its unique structure and properties. Its ability to undergo various chemical reactions and its fluorescent properties make it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
